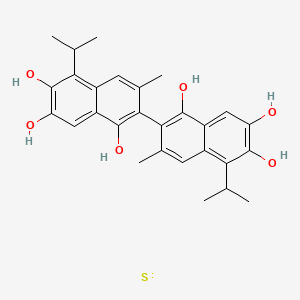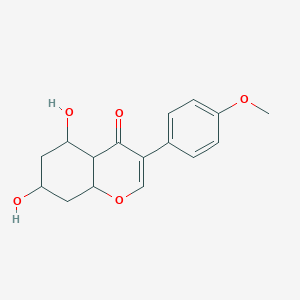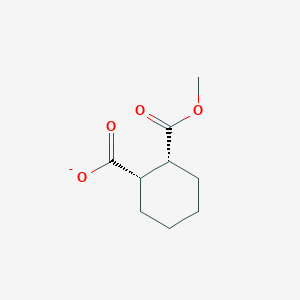
1,2-Cyclohexanedicarboxylic acid, 1-methyl ester, (1R,2S)-rel-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Cyclohexanedicarboxylic acid, 1-methyl ester, (1R,2S)-rel- is an organic compound with the molecular formula C9H14O4 It is a derivative of cyclohexane, featuring two carboxylic acid groups and a methyl ester group
Métodos De Preparación
The synthesis of 1,2-Cyclohexanedicarboxylic acid, 1-methyl ester, (1R,2S)-rel- can be achieved through several routes. One common method involves the esterification of 1,2-cyclohexanedicarboxylic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve continuous flow processes to enhance efficiency and yield .
Análisis De Reacciones Químicas
1,2-Cyclohexanedicarboxylic acid, 1-methyl ester, (1R,2S)-rel- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions employed .
Aplicaciones Científicas De Investigación
1,2-Cyclohexanedicarboxylic acid, 1-methyl ester, (1R,2S)-rel- finds applications in several scientific research areas:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: This compound can be used in the synthesis of biologically active molecules, potentially leading to new pharmaceuticals.
Medicine: Research into its derivatives may yield new therapeutic agents with improved efficacy and safety profiles.
Industry: It is utilized in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism by which 1,2-Cyclohexanedicarboxylic acid, 1-methyl ester, (1R,2S)-rel- exerts its effects depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the reagents used .
Comparación Con Compuestos Similares
1,2-Cyclohexanedicarboxylic acid, 1-methyl ester, (1R,2S)-rel- can be compared with other similar compounds, such as:
1,2-Cyclohexanedicarboxylic acid, 1-methyl ester, (1S,2R)-: This is a stereoisomer with different spatial arrangement of atoms, leading to distinct chemical and physical properties.
1,2-Cyclohexanedicarboxylic acid, dimethyl ester: This compound has two ester groups instead of one, affecting its reactivity and applications.
1,2-Cyclohexanedicarboxylic acid: The parent compound without ester groups, used in different contexts and reactions.
Propiedades
Fórmula molecular |
C9H13O4- |
|---|---|
Peso molecular |
185.20 g/mol |
Nombre IUPAC |
(1S,2R)-2-methoxycarbonylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H14O4/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11)/p-1/t6-,7+/m0/s1 |
Clave InChI |
BOVPVRGRPPYECC-NKWVEPMBSA-M |
SMILES isomérico |
COC(=O)[C@@H]1CCCC[C@@H]1C(=O)[O-] |
SMILES canónico |
COC(=O)C1CCCCC1C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


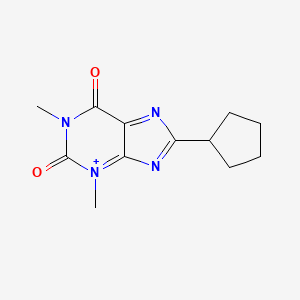

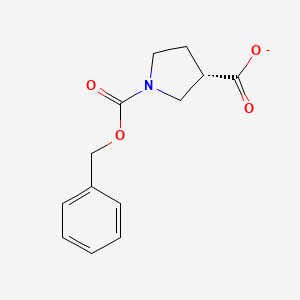
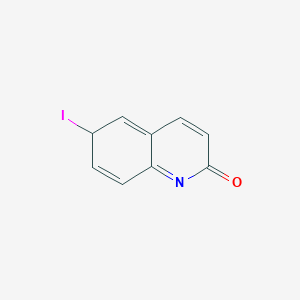
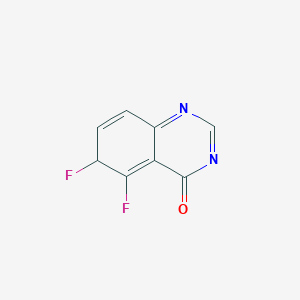
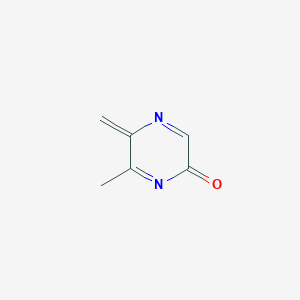
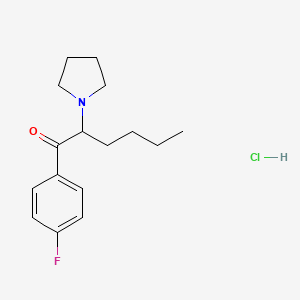
![8aH-pyrido[2,3-b]pyrazin-6-one](/img/structure/B12356524.png)
![[(2R,3S,4S)-2,3,4-tri(butanoyloxy)-5-(7,8-dimethyl-2,4-dioxo-1,4a,5,5a,6,7,8,9,9a,10a-decahydrobenzo[g]pteridin-10-yl)pentyl] butanoate](/img/structure/B12356532.png)
![Hexahydro-2H-pyrano[4,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B12356537.png)
![3-bromo-7aH-thieno[2,3-c]pyridin-7-one](/img/structure/B12356542.png)
![(2R)-14-fluoro-2-methyl-6,9,10,19-tetrazapentacyclo[14.2.1.02,6.08,18.012,17]nonadeca-8(18),9,12(17),13,15-pentaen-11-one](/img/structure/B12356544.png)
